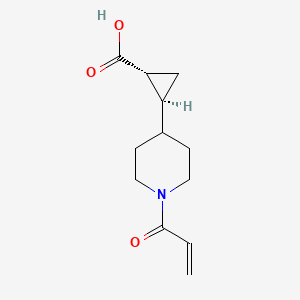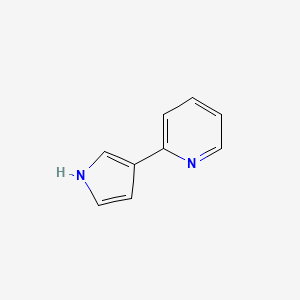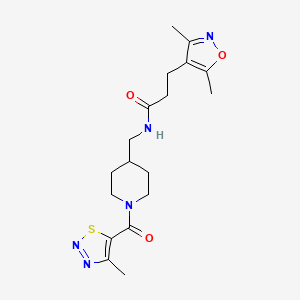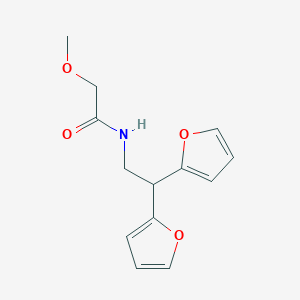
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C16H13FN2OS and its molecular weight is 300.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Properties
Benzothiazole derivatives have been extensively investigated for their antitumor properties. A study highlighted the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which showed potent cytotoxic activity in vitro against certain human breast cancer cell lines, but were inactive against prostate, nonmalignant breast, and colon cells (Hutchinson et al., 2001). Another research focused on novel 4-thiazolidinone derivatives, designed to act as benzodiazepine receptor agonists with anticonvulsant properties, suggesting the versatility of benzothiazole derivatives in medical applications (Faizi et al., 2017).
Mechanism of Action
The mechanism of action of benzothiazole derivatives has been linked to the induction of cytochrome P450 enzymes, crucial for their antitumor activity. For instance, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was studied for its selective inhibitory activity against lung, colon, and breast cancer cell lines, not relying on CYP1A1 expression for its antitumor effects (Mortimer et al., 2006). Additionally, the formation of DNA adducts and induction of DNA damage in sensitive breast cancer cells further elucidates the potential mechanism through which these compounds exert their effects (Trapani et al., 2003).
Drug Delivery Systems
The development of drug delivery systems using benzothiazole derivatives has also been explored. Research into bioactive molecule encapsulation on metal-organic frameworks for controlled drug delivery emphasizes the importance of these compounds in developing novel therapeutic strategies (Noorian et al., 2020). Another study proposed apoferritin as a robust and biocompatible drug delivery vehicle for antitumor benzothiazoles, addressing formulation and bioavailability issues related to their clinical application (Breen et al., 2019).
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been known to exhibit anti-tubercular and anti-inflammatory properties, suggesting potential targets could be enzymes or proteins involved in these biological processes.
Mode of Action
Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis , suggesting that they may interfere with essential biochemical processes of the bacteria
Biochemical Pathways
Given the reported anti-tubercular activity of benzothiazole derivatives , it is plausible that this compound may affect pathways essential for the survival and proliferation of Mycobacterium tuberculosis.
Pharmacokinetics
The compound’s structure suggests it may have good pharmacokinetic properties
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may inhibit the growth of Mycobacterium tuberculosis.
Propiedades
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-9-7-10(2)14-13(8-9)18-16(21-14)19-15(20)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNMXXVCGOLHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine](/img/structure/B2871875.png)


![2-methyl-N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2871878.png)

![2,4-Dimethyl 5-[2-(4-chlorobenzenesulfonyl)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2871881.png)
![2-(3,4-dimethoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2871883.png)






